フェニルエチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

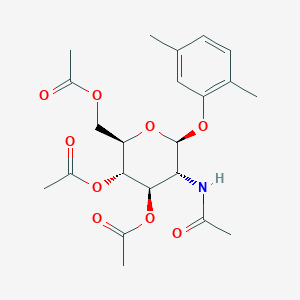

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by its complex structure, which includes a phenylethyl group attached to a glucopyranoside backbone. This compound is primarily used in biochemical research, particularly in the study of glycoproteins and glycosylation processes.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C22H29NO9

- Molecular Weight : 451.47 g/mol

- CAS Number : 197574-92-8

The compound features multiple acetyl groups that enhance its solubility and reactivity, making it suitable for various biochemical applications.

Glycosylation Reactions

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is frequently utilized as a glycosyl donor in synthetic organic chemistry. Its acetylated form allows for the selective introduction of glycosidic linkages in oligosaccharide synthesis. This application is crucial for producing complex carbohydrates used in vaccine development and cancer therapy.

Case Study : A study demonstrated the use of this compound to synthesize glycoprotein analogs that exhibit enhanced immunogenic properties. The glycosylation reactions were optimized to yield high-purity products suitable for further biological testing .

Drug Development

The compound has been investigated for its potential as a lead compound in drug design. Its structural features allow it to interact with various biological targets, including enzymes involved in metabolic pathways.

Example : Research has shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression, making them candidates for anticancer drug development. The structure-activity relationship (SAR) studies indicated that modifications on the phenylethyl group significantly affect the inhibitory potency .

Proteomics Research

In proteomics, this compound serves as a useful reagent for labeling glycoproteins. The acetyl groups facilitate the detection and analysis of glycosylated proteins through mass spectrometry.

Application Insight : A recent proteomics study utilized phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to label glycoproteins from cell lysates, enabling detailed characterization of glycosylation patterns associated with disease states .

作用機序

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.

Biochemical Pathways

Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.

Result of Action

As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.

Introduction of the Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group through acetylation.

Attachment of the Phenylethyl Group: The phenylethyl group is introduced via glycosylation, often using a glycosyl donor and an appropriate catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups, depending on the desired application.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Acetic anhydride (Ac2O), trifluoroacetic acid (TFA).

Major Products:

Oxidation Products: Phenolic derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various acetylated or deacetylated derivatives.

類似化合物との比較

2-Acetamido-2-deoxy-D-glucose: A simpler analog without the phenylethyl group.

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Lacks the acetyl groups on the hydroxyl positions.

Uniqueness: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its combination of protective acetyl groups and the phenylethyl moiety, which provides distinct chemical properties and biological activities compared to its simpler analogs.

生物活性

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (commonly referred to as PEAA) is a synthetic carbohydrate derivative that exhibits notable biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies that highlight its significance in biochemical studies.

- Molecular Formula : C22H29NO9

- Molecular Weight : 451.47 g/mol

- CAS Number : 197574-92-8

PEAA is characterized by a phenylethyl group attached to a glucopyranoside backbone, which contributes to its unique biological properties.

PEAA functions primarily as an inhibitor in various biochemical pathways. Its inhibition mechanism is significant in the study of glycoproteins and glycosylation processes. The compound's structure allows it to interact with specific enzymes or proteins involved in glycosylation, thus affecting the synthesis and function of glycoproteins.

Target Pathways

- Glycosylation Processes : PEAA has been shown to interfere with the glycosylation of proteins, which is crucial for their stability and function.

- Proteomic Research : It serves as a valuable tool in proteomics for studying protein interactions and modifications.

Biological Activities

- Antimicrobial Properties : Some studies suggest that PEAA exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Cellular Uptake : The compound's design facilitates cellular uptake, enhancing its effectiveness in biological assays.

Research Applications

PEAA is utilized extensively in biochemical research for:

- Modeling Glycosylation Reactions : It serves as a model compound to study the mechanisms and outcomes of glycosylation.

- Investigating Glycoprotein Functions : Researchers use PEAA to explore the roles of glycoproteins in cellular processes.

Study 1: Inhibition of Glycosylation

A study demonstrated that PEAA effectively inhibited the glycosylation of specific proteins involved in cell signaling pathways. This inhibition led to altered cellular responses, showcasing its potential as a therapeutic agent in diseases characterized by abnormal glycosylation patterns.

Study 2: Antimicrobial Activity

In vitro tests revealed that PEAA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential application as an antimicrobial agent in pharmaceuticals.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucose | Simpler analog without phenylethyl group | Limited activity |

| Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | Lacks acetyl groups on hydroxyl positions | Moderate activity |

| PEAA | Contains protective acetyl groups and phenylethyl moiety | Enhanced biological activities |

特性

CAS番号 |

197574-92-8 |

|---|---|

分子式 |

C22H29NO9 |

分子量 |

451.5 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |

InChIキー |

HLGSHDLKGYMREZ-ZGJYDULXSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

異性体SMILES |

CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

正規SMILES |

CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。